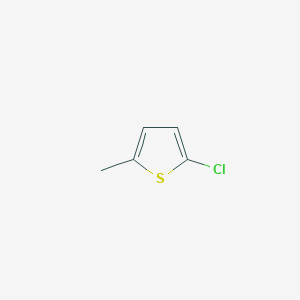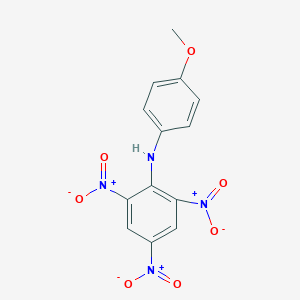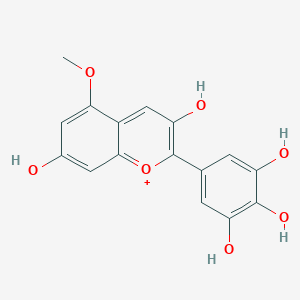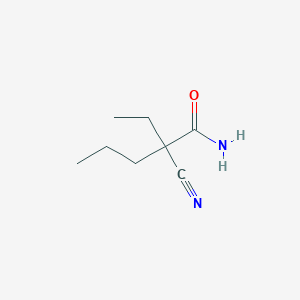
2-Cyano-2-ethylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-2-ethylpentanamide is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (-CN) and an amide group (-CONH2) attached to a valeramide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-ethylpentanamide typically involves the cyanoacetylation of amines. One common method is the reaction of ethyl cyanoacetate with an appropriate amine under solvent-free conditions or in the presence of a suitable solvent. The reaction can be carried out at room temperature or with mild heating to facilitate the formation of the cyanoacetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanoacetylation processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent recovery and recycling are often employed to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-2-ethylpentanamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Condensation: Common reagents include aldehydes or ketones, often in the presence of a base or acid catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products Formed
Substituted Derivatives: Various substituted cyanoacetamides can be formed through nucleophilic substitution.
Heterocyclic Compounds: Condensation reactions can yield a variety of heterocyclic structures, such as pyrazoles, pyridines, and imidazoles.
Amines: Reduction of the cyano group results in the formation of primary amines.
Aplicaciones Científicas De Investigación
2-Cyano-2-ethylpentanamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Cyano-2-ethylpentanamide and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophilic center, facilitating interactions with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the ethyl and valeramide groups.
2-Cyano-2-methylvaleramide: A structurally similar compound with a methyl group instead of an ethyl group.
2-Cyano-2-phenylacetamide:
Uniqueness
2-Cyano-2-ethylpentanamide is unique due to its specific structural features, which confer distinct reactivity and potential for diverse applications. The presence of both the cyano and valeramide groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
18705-37-8 |
|---|---|
Fórmula molecular |
C8H14N2O |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-cyano-2-ethylpentanamide |
InChI |
InChI=1S/C8H14N2O/c1-3-5-8(4-2,6-9)7(10)11/h3-5H2,1-2H3,(H2,10,11) |
Clave InChI |
GQEAGAYBSSTQEJ-UHFFFAOYSA-N |
SMILES |
CCCC(CC)(C#N)C(=O)N |
SMILES canónico |
CCCC(CC)(C#N)C(=O)N |
Sinónimos |
Pentanamide, 2-cyano-2-ethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)
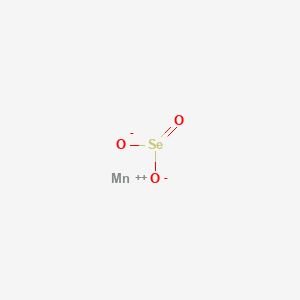
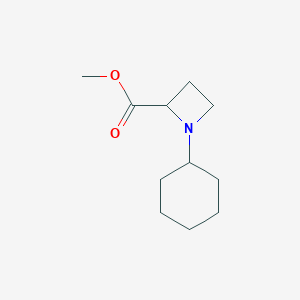
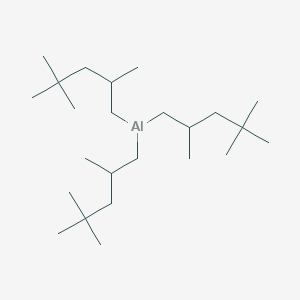
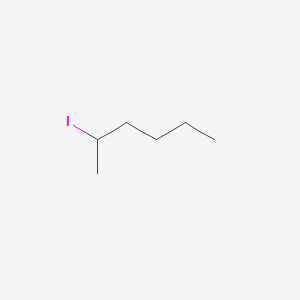
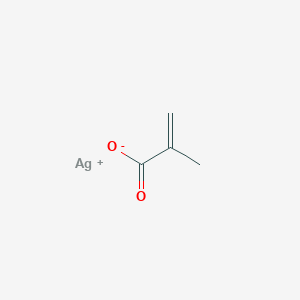
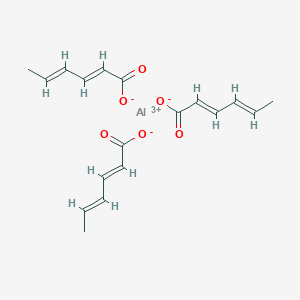
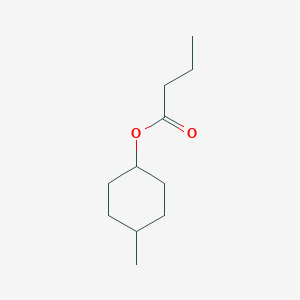
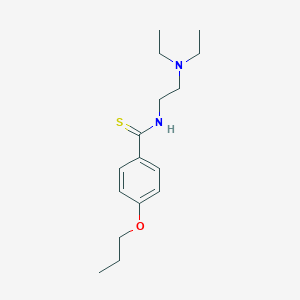
![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)

